molecular formula C13H16N4O3 B1451594 N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide CAS No. 1105194-39-5

N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide

Cat. No.: B1451594
CAS No.: 1105194-39-5
M. Wt: 276.29 g/mol
InChI Key: VAGAMWTXYDQBDB-UHFFFAOYSA-N
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Description

“N’-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide” is a chemical compound with the molecular formula C12H15N5O3 and a molecular weight of 277.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C(=NO)N .

Scientific Research Applications

Synthesis and Structural Analysis

  • N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide and its derivatives are pivotal in the synthesis of heterocyclic compounds, showing potential in creating compounds with better hypertensive activity. Such chemical compounds have been synthesized starting from various carboxylates and treated with aqueous solutions to afford different derivatives (Kumar & Mashelker, 2007).

  • The compound and its analogs are also involved in ring transformations, where their interaction with nucleophiles leads to the formation of isoxazole in good yield. Such transformations highlight the compound's reactivity and potential utility in synthesizing new molecules (Plas et al., 2010).

  • Synthesis and crystal structure analysis of various derivatives of the compound show a range of molecular structures and thermodynamic properties. Such analyses offer insights into the stability and reactivity of these compounds, contributing to their potential application in a wide range of scientific research (Shen et al., 2012).

Chemical Synthesis and Applications

  • This compound is used as a scaffold for synthesizing highly functionalized derivatives. The ease of functionalization allows for the creation of diverse molecules, contributing significantly to medicinal chemistry and material science (Ruano et al., 2005).

  • The compound's derivatives are synthesized and characterized for their antimicrobial activity. These compounds show promise in creating new medications to treat various infections, highlighting the compound's importance in pharmaceutical research (Rathod & Solanki, 2018).

  • Its derivatives also exhibit potential as catalysts in chemical reactions, showcasing the versatility of these compounds in facilitating and optimizing chemical processes (Youssef et al., 2012).

Computational and Analytical Studies

  • Computational studies and theoretical calculations are employed to understand the properties and reactions of this compound derivatives. Such studies are crucial for predicting the behavior of these compounds in various conditions and can guide their practical applications (Tkachenko et al., 2014).

  • Analytical techniques like liquid chromatography–tandem mass spectrometry are developed for the quantitative analysis of the compound's derivatives. This underscores the importance of precise measurement and monitoring of these compounds in various fields, including pharmaceuticals and environmental science (Wojciechowska et al., 2016).

Properties

IUPAC Name

N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9-7-11(20-17-9)3-2-6-19-12-5-4-10(8-15-12)13(14)16-18/h4-5,7-8,18H,2-3,6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAMWTXYDQBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105194-39-5
Record name N-Hydroxy-6-[3-(3-methyl-5-isoxazolyl)propoxy]-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105194-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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